Home > Products > Screening Compounds P146016 > N-[4-(isobutyrylamino)phenyl]-3-(4-isopropylphenyl)acrylamide
N-[4-(isobutyrylamino)phenyl]-3-(4-isopropylphenyl)acrylamide -

N-[4-(isobutyrylamino)phenyl]-3-(4-isopropylphenyl)acrylamide

Catalog Number: EVT-3763917
CAS Number:
Molecular Formula: C22H26N2O2
Molecular Weight: 350.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-3-[2-bromo-5-(3-substituted propoxy)]phenyl-N-{4-methyl-3-[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl acrylamide

  • Compound Description: This compound class represents a series of acrylamide derivatives investigated for their anticancer activity. The structure consists of a central acrylamide moiety with various substitutions at the phenyl rings and the propoxy linker. Substitutions at the propoxy linker (R) include piperazinyl, 3-methylpiperazinyl, 4-methylpiperazinyl, 3,5-dimethylpiperazinyl, piperidinyl, tetrahydropyrrole, morpholinyl, dimethylamino, and diethylamino. []
  • Relevance: This compound shares the core acrylamide structure with N-[4-(isobutyrylamino)phenyl]-3-(4-isopropylphenyl)acrylamide. Both compounds feature substituted phenyl rings attached to the acrylamide moiety, highlighting their structural similarity and potential relevance in the context of exploring acrylamide derivatives with biological activities. []

(S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenyl-acrylamide (1)

  • Compound Description: This compound is a KCNQ2 opener that exhibits CYP3A4 metabolism-dependent inhibition (MDI). This inhibition stems from the formation of a reactive intermediate during metabolism. []
  • Relevance: While this compound lacks the isobutyrylamino and isopropyl substituents of the target compound, it shares the core structure of a substituted phenylethylamide attached to an acrylamide moiety. This makes it relevant for understanding structure-activity relationships related to KCNQ2 opening and CYP3A4 MDI within this chemical class. N-[4-(isobutyrylamino)phenyl]-3-(4-isopropylphenyl)acrylamide could be explored for similar activities and potential metabolic liabilities. []

(S)-N-[1-(4-fluoro-3-morpholin-4-ylphenyl)ethyl]-3-(4-fluorophenyl)acrylamide (2)

  • Compound Description: This compound is an orally bioavailable KCNQ2 opener designed to avoid the CYP3A4 MDI observed with compound (1). The introduction of fluorine atoms at specific positions successfully blocked the formation of the reactive intermediate responsible for the inhibition. []
  • Relevance: Although lacking the exact substituents of the target compound, this derivative highlights the impact of specific substitutions on the pharmacological and metabolic profile of acrylamide derivatives. The strategic introduction of fluorine atoms in (S)-N-[1-(4-fluoro-3-morpholin-4-ylphenyl)ethyl]-3-(4-fluorophenyl)acrylamide successfully mitigated CYP3A4 MDI while maintaining KCNQ2 opening activity, offering valuable insights for optimizing the properties of related compounds, including N-[4-(isobutyrylamino)phenyl]-3-(4-isopropylphenyl)acrylamide. []

N-hydroxy-3-(4-[3-phenyl-s-oxo-propenyl]-phenyl)-acrylamide derivatives

  • Compound Description: These compounds represent a novel class of histone deacetylase (HDAC) inhibitors. They are characterized by a central acrylamide moiety linked to a phenyl group, which in turn connects to a phenyl-s-oxo-propenyl substituent. These compounds show promise for treating cancer due to their HDAC inhibitory activity. []
  • Relevance: The N-hydroxy-3-(4-[3-phenyl-s-oxo-propenyl]-phenyl)-acrylamide derivatives share the central acrylamide structure with N-[4-(isobutyrylamino)phenyl]-3-(4-isopropylphenyl)acrylamide. Both groups also feature substituted phenyl rings attached to the acrylamide moiety, suggesting potential similarities in their biological activities and highlighting the versatility of the acrylamide scaffold in medicinal chemistry. []
  • Compound Description: This compound exhibits electronic polarization within its structure. The crystal structure lacks hydrogen bonds; instead, pi-pi stacking interactions link pairs of molecules into centrosymmetric dimers. []
  • Relevance: This compound, like N-[4-(isobutyrylamino)phenyl]-3-(4-isopropylphenyl)acrylamide, possesses a central acrylamide moiety, emphasizing the prevalence of this group in various chemical contexts. Although their specific substitutions differ, the shared acrylamide core highlights the structural similarities and potential for shared physicochemical properties. []

(E)-3-Phenyl-N-[4-(Phenyl-Amino) Quinazoline-7-yl] Acrylamide

  • Compound Description: This compound has been synthesized and characterized using vibrational spectroscopy and theoretical calculations. []
  • Relevance: This compound shares the core acrylamide structure with N-[4-(isobutyrylamino)phenyl]-3-(4-isopropylphenyl)acrylamide and features a substituted phenyl ring directly attached to the acrylamide moiety. Although the other substituent differs significantly, this similarity highlights a potential starting point for synthetic modifications and exploration of structure-activity relationships. []

N-(4-bromophenethyl) Caffeamide ((E)-N-(4-bromophenethyl)-3-(3,4-dihydroxyphenyl)acrylamide; K36H)

  • Compound Description: K36H is a caffeic acid phenyl amide derivative that acts as a potent inhibitor of melanogenesis. It achieves this by downregulating key proteins in the melanogenesis pathway, including tyrosinase, TRP-1, MITF, and p-CREB. Additionally, it promotes AKT and GSK3β phosphorylation, further contributing to its hypopigmentation effect. Notably, K36H demonstrates a good safety profile, lacking cytotoxic effects and skin or eye irritation. []

E 3-(2-phenyl-imidazo[1,2-a]pyridine-3yl)-N-(phenyl)acrylamide derivatives

  • Compound Description: This research focused on studying the viscosity of various substituted E 3-(2-phenyl-imidazo[1,2-a]pyridine-3yl)-N-(phenyl)acrylamide compounds in different solvent mixtures. []
  • Relevance: These compounds share the core acrylamide structure with N-[4-(isobutyrylamino)phenyl]-3-(4-isopropylphenyl)acrylamide, further demonstrating the versatility of this scaffold in synthetic chemistry and its potential for exploring various physicochemical properties. []

(E)-N1N- diethyl-2-cyano-3-(3,4-dihydroxy-t5-nitro-phenyl)-acryIamide

  • Compound Description: The invention describes a method for preparing a pure E isomer of (E)-N1N- diethyl-2-cyano-3-(3,4-dihydroxy-t5-nitro-phenyl)-acryIamide in a stable polymorphic form. []
  • Relevance: The target compound, N-[4-(isobutyrylamino)phenyl]-3-(4-isopropylphenyl)acrylamide, and (E)-N1N- diethyl-2-cyano-3-(3,4-dihydroxy-t5-nitro-phenyl)-acryIamide share the fundamental acrylamide structure. While their specific substituents differ, this shared core emphasizes the broad applicability of this structural motif in various chemical contexts. []

2-cyano-3-dimethylamino-N-(4-methylphenyl)acrylamide and 2-cyano-3-dimethylamino-N-(2-methoxyphenyl)acrylamide

  • Compound Description: These compounds adopt fully extended conformations stabilized by intramolecular interactions. Their crystal structures reveal distinct packing arrangements and hydrogen-bonding networks despite their structural similarities. []
  • Relevance: These compounds, like N-[4-(isobutyrylamino)phenyl]-3-(4-isopropylphenyl)acrylamide, contain a central acrylamide moiety, highlighting this group's recurring presence in diverse chemical structures. While the specific substitutions on the phenyl rings differ, the shared acrylamide core suggests potential similarities in their physicochemical properties. []

Methyl-4-aryl-6-isopropyl-2-methyl-5-[n-phenyl-aminocarbonyl]-1,4-dihydropyridine-3-carboxylates

  • Compound Description: This compound class represents dihydropyridine derivatives synthesized from 3-Aryl-2-isobutanoyl-N-phenylacrylamide and Methyl-3-aminocrotonate. Their synthesis explores structural modifications at the ester positions (3 and 5) of dihydropyridines, aiming to understand their impact on cardiovascular activity. []
  • Relevance: The synthesis of these dihydropyridines utilizes 3-Aryl-2-isobutanoyl-N-phenyl-acrylamide as a starting material. This compound shares the core acrylamide structure with N-[4-(isobutyrylamino)phenyl]-3-(4-isopropylphenyl)acrylamide, highlighting the structural relationship between these compounds. While the dihydropyridine derivatives undergo significant structural changes compared to the target compound, the shared starting material suggests potential synthetic connections and emphasizes the versatility of the acrylamide motif. []

4-Aryl-2,6-diisopropyl-3,5-bis[N-phenyl-aminocarbonyl]-1,4-dihydropyridines

  • Compound Description: These compounds, representing another class of dihydropyridine derivatives, are synthesized by condensing 3-Aryl-2-isobutanoyl-N-phenyl-acrylamide with 4-Methyl-3-oxo-N-phenyl-pentanamide and ammonia. []
  • Relevance: Similar to the previous entry, the synthesis of these dihydropyridines utilizes 3-Aryl-2-isobutanoyl-N-phenyl-acrylamide as a starting material, highlighting a structural connection to N-[4-(isobutyrylamino)phenyl]-3-(4-isopropylphenyl)acrylamide through the shared acrylamide moiety. []

(E)-N-(2-(benzo[d]thiazol-6-yl)ethyl)-3-(p-tolyl)acrylamide and (E)-N-(2-(benzo[d]thiazol-6-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)acrylamide

  • Compound Description: These compounds are dopamine derivatives with a benzothiazole fragment, demonstrating potent fungicidal activities against Altenaia alternata and Botrytis cinerea. Notably, their activity levels were comparable to the commercial fungicide hymexazol. []
  • Relevance: These compounds share the core acrylamide structure with N-[4-(isobutyrylamino)phenyl]-3-(4-isopropylphenyl)acrylamide. Despite differences in their substituents, the presence of a substituted phenyl ring directly attached to the acrylamide moiety in both groups highlights their structural similarities and suggests a potential starting point for investigating structure-activity relationships related to fungicidal activity within this chemical class. []

2-cyano-3-substituted phenyl acrylamide derivative

  • Compound Description: This compound demonstrates a reversible stimulus-response-force-caused color-changing performance, making it a potential candidate for applications in sensors, anti-counterfeiting measures, storage indicators, and displays. []
  • Relevance: This broad category of 2-cyano-3-substituted phenyl acrylamide derivatives encompasses a range of compounds with a shared core structure also found in N-[4-(isobutyrylamino)phenyl]-3-(4-isopropylphenyl)acrylamide. This shared scaffold highlights the structural similarity between these compounds and suggests potential avenues for investigating the stimulus-responsive properties of the target compound and its derivatives. []

N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide (MF498)

  • Compound Description: MF498 is a selective E prostanoid receptor 4 (EP4) antagonist that effectively inhibits inflammation in the adjuvant-induced arthritis (AIA) rat model of rheumatoid arthritis. It shows comparable efficacy to a selective COX-2 inhibitor, diclofenac, and a microsomal prostaglandin E synthase-1 inhibitor in relieving pain in a guinea pig model of osteoarthritis. Notably, MF498 exhibits good tolerability in rat gastrointestinal toxicity models and a favorable renal effect compared to the COX-2 inhibitor. []
  • Relevance: While MF498 does not directly share a structural resemblance to N-[4-(isobutyrylamino)phenyl]-3-(4-isopropylphenyl)acrylamide, it belongs to a broader class of compounds (amides) that often exhibit diverse biological activities. This comparison highlights the potential of amide derivatives, including the target compound, as promising candidates for exploring various therapeutic applications. []

N-(3-(5-fluoro-2-(4-(2-methoxyethoxy)phenylamino)pyrimidin-4-ylamino)phenyl)acrylamide

  • Compound Description: This compound, in combination with a TOR kinase inhibitor, shows potential for treating cancer. [, ]
  • Relevance: This compound shares a structural similarity with N-[4-(isobutyrylamino)phenyl]-3-(4-isopropylphenyl)acrylamide through the presence of a central acrylamide moiety and a substituted phenyl ring directly attached to it. This shared scaffold highlights a potential starting point for exploring structure-activity relationships and investigating the anti-cancer activity of the target compound or its derivatives, potentially in combination with TOR kinase inhibitors. [, ]

Arsenical A^r-(4-(1,3,2-dithiarsinan-2-yl)phenyl) acrylamide (AAZ2)

  • Compound Description: AAZ2 is an organic compound that induces mitochondrial-dependent apoptosis in gastric cancer cells by targeting pyruvate dehydrogenase kinase 1 (PDK1). This targeting leads to metabolic alterations, redox imbalance, and the inhibition of the PI3K/AKT/mTOR pathway, ultimately activating the Bcl2/Bax/caspase-9/Cas3 apoptotic cascade. AAZ2 also demonstrates significant tumor growth inhibition in vivo. []
  • Relevance: AAZ2 shares the core acrylamide structure with N-[4-(isobutyrylamino)phenyl]-3-(4-isopropylphenyl)acrylamide, highlighting the versatility of this scaffold in medicinal chemistry. While AAZ2 incorporates an arsenic atom, which significantly contributes to its biological activity, the shared structural motif suggests a starting point for exploring structure-activity relationships and investigating potential anti-cancer properties of the target compound or its derivatives. []

(R,E)-N-(2-Hydroxy-2,3-dihydro-1H-inden-4-yl)-3-(2-(piperidin-1-yl)-4-(trifluoromethyl)phenyl)-acrylamide (AMG8562)

  • Compound Description: AMG8562 is a novel transient receptor potential vanilloid type 1 (TRPV1) modulator that demonstrates potent antihyperalgesic effects without causing hyperthermia in rats. It selectively blocks capsaicin-induced TRPV1 activation without affecting heat-induced activation. AMG8562 exhibits significant efficacy in various pain models, including complete Freund's adjuvant, skin incision, and acetic acid-induced models, without affecting locomotor activity. []
  • Relevance: While AMG8562 and N-[4-(isobutyrylamino)phenyl]-3-(4-isopropylphenyl)acrylamide differ in their specific substituents, they share the central acrylamide moiety. This shared structural element highlights the potential for acrylamide derivatives to interact with ion channels like TRPV1. Further investigation into the structure-activity relationships of compounds related to both AMG8562 and the target compound could reveal novel analgesics with improved safety profiles. []

3,7,11,15-tetramethylhexadec-2-en-1-yl 2-phenylacetate (1)

  • Compound Description: This newly identified phenyl acetate derivative was isolated from the stem and leaf of Glycosmis cyanocarpa (Blume) Spreng, a plant from the Rutaceae family. []
  • Relevance: While structurally distinct from N-[4-(isobutyrylamino)phenyl]-3-(4-isopropylphenyl)acrylamide, its isolation alongside other biologically active compounds underscores the chemical diversity found in natural sources and the potential for identifying novel bioactive molecules within the same plant extracts. []

N-methyl-3-(methylthio)-N-(2-phenylacetyl) acrylamide (2)

  • Compound Description: This known compound was also isolated from Glycosmis cyanocarpa (Blume) Spreng along with compound 1. []
  • Relevance: While structurally distinct from N-[4-(isobutyrylamino)phenyl]-3-(4-isopropylphenyl)acrylamide, it shares the presence of an acrylamide moiety, highlighting its occurrence in natural products and potential as a building block for bioactive molecules. []

(E)-N-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (YLT26)

  • Compound Description: YLT26 is a novel cinnamide derivative that demonstrates potent antitumor activity against breast cancer cells. It induces apoptosis via the ROS-mitochondrial apoptotic pathway and significantly inhibits tumor growth and lung metastasis in vivo, potentially by influencing the tumor microenvironment and reducing myeloid-derived suppressor cells (MDSCs). []
  • Relevance: YLT26 shares the core acrylamide structure with N-[4-(isobutyrylamino)phenyl]-3-(4-isopropylphenyl)acrylamide, further demonstrating the versatility of this scaffold in medicinal chemistry and its potential for developing anticancer agents. While YLT26's specific substituents contribute significantly to its activity, the shared structural motif suggests a starting point for exploring structure-activity relationships and investigating the antitumor potential of the target compound and its derivatives. []

N-hydroxy-3-{4-[2-(2-methyl-1H-indol-3-yl)-ethylsulfamoyl]-phenyl}-acrylamide (MPT0G157)

  • Compound Description: MPT0G157 is a novel indole-3-ethylsulfamoylphenylacrylamide compound that exhibits potent HDAC inhibitory activity, leading to significant antitumor effects both in vitro and in vivo. Its anti-angiogenic properties contribute to its antitumor activity by promoting Hsp90 hyperacetylation and HIF-1α degradation, resulting in decreased VEGF expression. []
  • Relevance: MPT0G157 and N-[4-(isobutyrylamino)phenyl]-3-(4-isopropylphenyl)acrylamide share the core acrylamide structure, suggesting a potential for similar biological activities. This finding highlights the promise of exploring acrylamide derivatives as potential anticancer agents targeting HDACs and angiogenesis. []

Properties

Product Name

N-[4-(isobutyrylamino)phenyl]-3-(4-isopropylphenyl)acrylamide

IUPAC Name

2-methyl-N-[4-[[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]amino]phenyl]propanamide

Molecular Formula

C22H26N2O2

Molecular Weight

350.5 g/mol

InChI

InChI=1S/C22H26N2O2/c1-15(2)18-8-5-17(6-9-18)7-14-21(25)23-19-10-12-20(13-11-19)24-22(26)16(3)4/h5-16H,1-4H3,(H,23,25)(H,24,26)/b14-7+

InChI Key

FAYMKODSVWOFFU-VGOFMYFVSA-N

SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)NC(=O)C(C)C

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)NC(=O)C(C)C

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)NC(=O)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.